2-chloro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Description

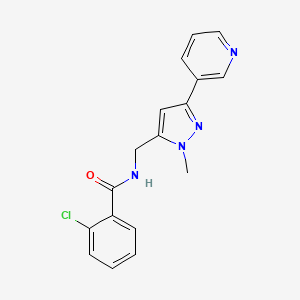

The compound 2-chloro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a pyridin-3-yl group at position 2. The benzamide moiety is further modified with a chlorine atom at the ortho position of the aromatic ring.

Properties

IUPAC Name |

2-chloro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-22-13(9-16(21-22)12-5-4-8-19-10-12)11-20-17(23)14-6-2-3-7-15(14)18/h2-10H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQILXNNGNYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been associated with antidepressant and anticancer activities, suggesting potential targets within these biological systems.

Mode of Action

It’s known that antidepressants often work by modulating the release of monoamine neurotransmitters, and anticancer agents can act through a variety of mechanisms, including disrupting cell division and promoting apoptosis.

Biological Activity

2-chloro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 326.8 g/mol

- CAS Number : 2034350-31-5

The presence of a chloro group and a pyrazole ring contributes to its unique chemical reactivity and biological activity.

Research indicates that this compound primarily acts as an androgen receptor antagonist . This mechanism involves binding to androgen receptors (AR), leading to inhibition of AR-mediated signaling pathways, which are crucial in conditions such as prostate cancer . The compound's structure allows it to effectively modulate the activity of various enzymes and receptors involved in critical biological pathways.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of pyrazole derivatives, including this compound. It has shown satisfactory potential against various cancer cell lines:

These findings suggest that the compound may be effective in treating breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460).

Anti-inflammatory Effects

In addition to its antitumor properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The incorporation of specific functional groups can enhance these activities, making compounds like this compound potential candidates for further development in anti-inflammatory therapies .

Case Studies

Multiple studies have explored the efficacy of pyrazole derivatives in various biological contexts:

- Study on Cytotoxicity : A study reported significant cytotoxic effects of related pyrazole compounds against Hep-2 and P815 cancer cell lines, with IC values indicating strong potential for therapeutic use .

- Mechanistic Insights : Another investigation highlighted the compound's interaction with specific molecular targets, emphasizing its role in inhibiting critical pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Lacks chloro group | Reduced reactivity |

| 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Similar structure | Enhanced biological activity |

The presence of both the chloro group and the pyrazolyl-pyridinyl ethyl side chain makes this compound unique, contributing to its distinct chemical reactivity and potential biological activity.

Comparison with Similar Compounds

Structural Similarities and Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Spectral Insights

- Pyridine vs. Thiophene Substitution : The replacement of pyridin-3-yl (target compound) with thiophen-2-yl (BI81663) introduces sulfur, which may alter electronic properties (e.g., increased lipophilicity) and binding interactions in biological systems .

- Oxadiazole Heterocycle : The oxadiazole-containing analog (C₁₄H₁₂ClN₅O₂) lacks the pyridine ring but includes a rigid oxadiazole core, likely reducing conformational flexibility compared to the target compound .

Q & A

Q. Example Protocol :

React 5-amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazole with 2-chlorobenzoyl chloride in THF at 0–5°C, followed by room-temperature stirring .

Purify via column chromatography (CH₂Cl₂/MeOH) and recrystallize from ethanol .

Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent environments. For example, pyridinyl protons resonate at δ 7.2–8.6 ppm, while methyl groups on pyrazole appear as singlets near δ 2.6–2.7 ppm .

- Mass Spectrometry (MS) : Confirms molecular weight. ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 403.1 for analogous compounds) .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of calculated values) .

- IR Spectroscopy : Detects amide C=O stretches (~1630–1690 cm⁻¹) and pyridinyl C=N bonds (~1595 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.